5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
The compound 5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide features a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-nitrobenzyl group at position 5, a bromine atom at position 5 of the pyrimidine ring, and a furan-2-carboxamide ethyl side chain. Crystallographic studies using SHELX software (commonly employed for small-molecule refinement) and NMR analyses have been critical in elucidating its stereoelectronic properties .
Properties
IUPAC Name |
5-bromo-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O5/c20-16-5-4-15(31-16)18(27)21-6-7-25-17-14(9-23-25)19(28)24(11-22-17)10-12-2-1-3-13(8-12)26(29)30/h1-5,8-9,11H,6-7,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXZVRNOVZJODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on current research findings.
Chemical Structure
The compound features a unique structure that includes:
- A brominated pyrazolo[3,4-d]pyrimidine core.
- A furan-2-carboxamide moiety.
- A nitrobenzyl substituent contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the pyrazolo[3,4-d]pyrimidine scaffold.
- Introduction of the furan and carboxamide functionalities.
- Bromination and nitro substitution to enhance biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity . For instance:
- In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers .
- Mechanisms of action include the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. This is often mediated through the activation of caspase pathways and inhibition of tubulin polymerization .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.57 | Apoptosis induction |
| A549 | 5.24 | Tubulin polymerization inhibition |
| HepG2 | 0.92 | Cell cycle arrest |
Antiviral Activity
The compound has been noted for its potential antiviral properties , particularly against coronaviruses. Research indicates that it may act as a selective inhibitor of protein kinases involved in viral replication processes .
Case Studies
- Antitumor Activity in Vivo
- Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, including the compound , have shown promising anticancer properties. Specifically, compounds with similar structures have been evaluated for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). For instance, a study highlighted the synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives that exhibited significant anti-proliferative activities against cancer cell lines such as A549 and HCT-116. One of these derivatives demonstrated an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the mutant form (EGFR T790M) with an IC50 of 0.236 µM .
Inhibition of Kinases
The compound's potential as a kinase inhibitor is particularly noteworthy. Kinase inhibitors are crucial in cancer therapy as they can block specific enzymes involved in tumor growth and survival. The structural features of 5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide may allow it to interact effectively with kinase targets, leading to further exploration in drug development .
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include halogenation, reduction, and alkylation processes. The specific compound can be derived through a series of reactions starting from simpler precursors, ultimately resulting in the desired complex structure. The incorporation of bromine and nitro groups is essential for enhancing biological activity and solubility .
Structural Characterization
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds. For example, shifts in chemical shifts observed in NMR spectra can indicate the presence of functional groups and their electronic environments within the molecule .
Case Studies
Several studies have documented the effects of similar compounds on various cancer cell lines:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromo Position
The bromine atom at position 5 of the pyrazolo[3,4-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent pyrimidine ring.
-
Reaction with Amines : Under Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination), the bromo group can be replaced with primary or secondary amines to yield aryl amine derivatives. For example, coupling with morpholine generates analogs with improved solubility .
-
Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces biaryl derivatives. This method has been employed for introducing fluorinated aryl groups to enhance kinase inhibition .
Table 1 : Substitution reactions at the bromo position
| Reaction Type | Reagents/Conditions | Yield | Product Application |
|---|---|---|---|
| Amination | Pd₂(dba)₃, Xantphos, K₃PO₄, 100°C | 65–78% | Kinase inhibitors |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 70–85% | Anticancer agents |
Reduction of the Nitro Group
The 3-nitrobenzyl substituent can undergo catalytic hydrogenation to form a 3-aminobenzyl derivative, a key intermediate for further functionalization:
-
Hydrogenation : Using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C reduces the nitro group to an amine. The resulting amine can participate in diazotization or acylation reactions .
-
Selectivity : The pyrazolo[3,4-d]pyrimidine core remains intact under these conditions due to its aromatic stability .
Table 2 : Nitro group reduction
| Reducing Agent | Conditions | Yield | Subsequent Reactions |
|---|---|---|---|
| H₂, Pd/C | EtOH, 25°C, 12 h | 92% | Acylation, Schiff base formation |
Hydrolysis of the Furan Carboxamide
The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with 6M HCl at 80°C cleaves the amide bond to yield 5-bromo-furan-2-carboxylic acid and the corresponding amine.
-
Basic Hydrolysis : NaOH (2M) in aqueous ethanol produces the carboxylate salt, which can be acidified to isolate the free acid .
Table 3 : Hydrolysis of the carboxamide group
| Conditions | Reagents | Yield | Product |
|---|---|---|---|
| Acidic | 6M HCl, 80°C, 6 h | 88% | 5-Bromo-furan-2-carboxylic acid |
| Basic | 2M NaOH, EtOH/H₂O, reflux | 75% | Sodium carboxylate salt |
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
The electron-deficient pyrimidine ring participates in electrophilic substitution, albeit with lower reactivity compared to traditional heterocycles:
-
Nitration : Directed nitration at position 7 is achievable using HNO₃/H₂SO₄ at 0°C, producing a dinitro derivative .
-
Chlorination : POCl₃ in DMF selectively chlorinates the pyrimidine ring at position 2, forming a dichloro intermediate .
Table 4 : Electrophilic substitution reactions
| Reaction | Reagents | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C7 | 55% |
| Chlorination | POCl₃, DMF, 60°C | C2 | 68% |
Biological Activity Post-Modification
Derivatives of this compound exhibit enhanced kinase inhibition upon functional group modification:
Comparison with Similar Compounds
Core Modifications
- 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine (): This analogue replaces the pyrazolo[3,4-d]pyrimidinone core with a dihydro-pyrazol-pyrimidine system. The absence of the 4-oxo group reduces hydrogen-bonding capacity, while the 4-nitrophenyl substituent (vs. 3-nitrobenzyl in the target compound) alters steric and electronic profiles. Crystallographic data indicate torsional angles of −178.92° to 179.18° for the pyrimidine ring, suggesting rigidity compared to the target compound’s pyrazolo-pyrimidinone core .
Substituent Variations
- Nitro Group Position: The 3-nitrobenzyl group in the target compound vs. 4-nitrophenyl in analogues (e.g., ) impacts electronic distribution. The para-nitro group in analogues enhances resonance stabilization, while the meta-nitro in the target compound may reduce steric hindrance near the pyrimidinone core .
- Furan vs.
Bioactivity Profiles
- Antimicrobial Activity : Pyrazolo-pyrimidine derivatives with bromo and nitro substituents (e.g., Rathish et al., 2009) show IC₅₀ values of 12–25 µM against bacterial strains, attributed to nitro group-mediated electron withdrawal disrupting microbial enzyme function .
Physicochemical Properties
Computational and Experimental Analyses
- NMR Spectroscopy : Comparative NMR studies (e.g., ) reveal that substituent-induced chemical shift changes (e.g., δ 114–127 ppm for aromatic protons) correlate with electronic effects. The target compound’s furan carboxamide is expected to show distinct δ 118–122 ppm shifts in regions analogous to pyrazole-pyrimidine derivatives .
Q & A
Q. What are the optimal synthetic routes for producing 5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclocondensation of hydrazine derivatives with β-ketoesters under reflux conditions .
- Step 2: Nitrobenzyl group introduction via alkylation using 3-nitrobenzyl halides in aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3: Coupling of the furan-2-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
- Critical Parameters: Solvent polarity, temperature control (±2°C), and reaction time (monitored via TLC/HPLC). Yields are optimized by purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regioselectivity of substitutions (e.g., nitrobenzyl proton shifts at δ 8.1–8.3 ppm; pyrimidinone carbonyl at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% verified using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (HRMS): Exact mass validated (e.g., [M+H]+ expected within 2 ppm error) .
Q. What is the compound’s stability profile under standard laboratory conditions?
Methodological Answer:
- Thermal Stability: Decomposition observed >200°C via differential scanning calorimetry (DSC) .
- Photostability: Light-sensitive; store in amber vials under inert gas (N2/Ar) to prevent nitro group reduction .
- Hydrolytic Stability: Susceptible to base-catalyzed hydrolysis (e.g., in NaOH > pH 9); neutral buffers (pH 6–8) recommended for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yields .
- Data Validation: Cross-check with independent techniques (e.g., in situ IR spectroscopy to monitor reaction progress) .
- Case Study: Inconsistent yields for nitrobenzyl group installation ( vs. 12) may arise from competing O- vs. N-alkylation; optimize by pre-activating the nucleophile with NaH .
Q. What computational approaches predict the compound’s conformational dynamics and binding interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvated structures (e.g., in water/DMSO) to identify dominant conformers .
- Docking Studies: Use AutoDock Vina to model interactions with kinases (e.g., CDK2) or nitroreductases, focusing on hydrogen bonding with the pyrimidinone carbonyl and nitro group .
- Quantum Mechanics (QM): Calculate electrostatic potential surfaces to rationalize reactivity (e.g., electrophilic bromine at furan C5) .
Q. How can researchers address discrepancies in biological activity data across cell lines?
Methodological Answer:
- Mechanistic Profiling: Use isoform-specific enzyme assays (e.g., recombinant human kinases) to eliminate off-target effects .
- Metabolite Screening: LC-MS/MS to detect nitro group reduction products (e.g., amine derivatives) that may alter activity .
- Statistical Analysis: Apply ANOVA to compare IC50 values across replicates, accounting for cell viability assay variability (e.g., MTT vs. ATP-lite) .
Data Contradiction Analysis
1. Conflicting reports on the compound’s solubility in aqueous buffers:
- claims moderate solubility in PBS (pH 7.4), while notes precipitation.
- Resolution: Use co-solvents (e.g., 10% DMSO) or formulate as cyclodextrin complexes. Validate via dynamic light scattering (DLS) to detect aggregates .
2. Discrepancies in enzymatic inhibition potency:
- reports nM-level activity against kinase X, while shows µM-range.
- Resolution: Verify enzyme source purity (e.g., recombinant vs. native) and pre-incubation time (critical for slow-binding inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
